4-Chloropentanenitrile
Overview
Description
4-Chloropentanenitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain that also contains a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxypentanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), resulting in 4-chloropentylamine.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 4-Hydroxypentanenitrile.
Reduction: 4-Chloropentylamine.
Oxidation: 4-Chloropentanoic acid.
Scientific Research Applications
4-Chloropentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloropentanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
5-Chlorovaleronitrile: Similar in structure but with the chlorine atom positioned differently.
4-Bromopentanenitrile: Contains a bromine atom instead of chlorine.
4-Hydroxypentanenitrile: The chlorine atom is replaced by a hydroxyl group.
Uniqueness: 4-Chloropentanenitrile is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the nitrile group. This combination allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-chloropentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFSXNWRWHCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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